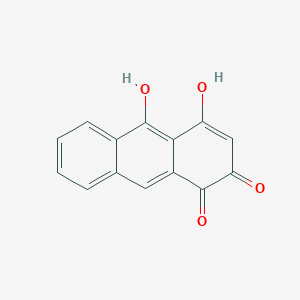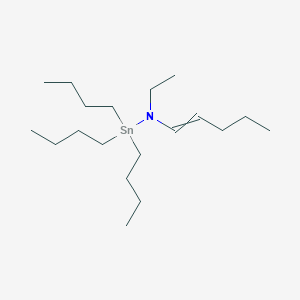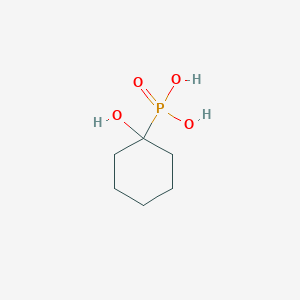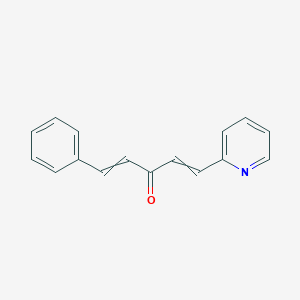
1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one is a compound that belongs to the class of penta-1,4-diene-3-ones. These compounds are analogs of curcumin and are known for their extensive bioactivities, including antiviral, anticancer, and anti-inflammatory properties . The compound features a phenyl group and a pyridin-2-yl group attached to a penta-1,4-dien-3-one backbone, making it a versatile molecule in various scientific research applications.
Méthodes De Préparation
The synthesis of 1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one typically involves the condensation of benzaldehyde with pyridine-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and pyridin-2-yl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral activities against plant viruses like tobacco mosaic virus.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against tobacco mosaic virus is attributed to its ability to bind to the viral coat protein, inhibiting the virus’s ability to infect host cells . In cancer research, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one can be compared with other penta-1,4-diene-3-one derivatives, such as:
Curcumin: Known for its anti-inflammatory and anticancer properties.
Dibenzalacetone: Used in organic synthesis and as a precursor for various bioactive compounds
Propriétés
Numéro CAS |
61453-85-8 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-phenyl-5-pyridin-2-ylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C16H13NO/c18-16(11-9-14-6-2-1-3-7-14)12-10-15-8-4-5-13-17-15/h1-13H |
Clé InChI |
CTIIGOTZYDGAGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


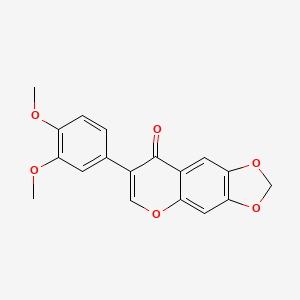
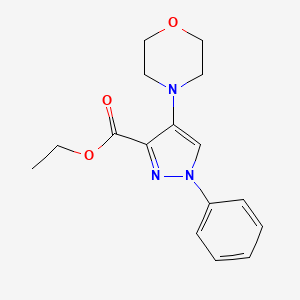
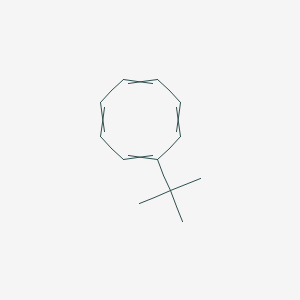
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)

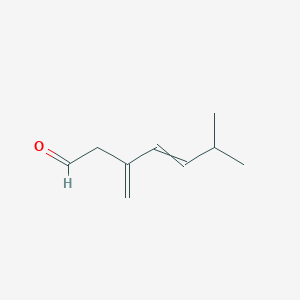
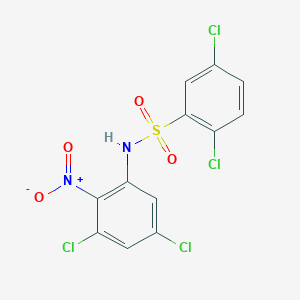
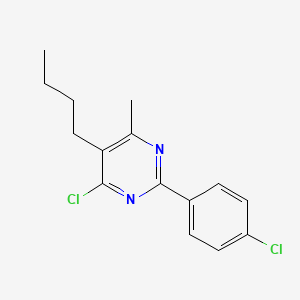
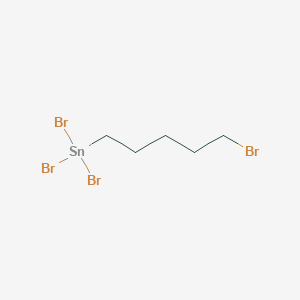

propanedioate](/img/structure/B14589763.png)
